Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C16H23BO4. It is a derivative of benzoic acid and contains a boronate ester functional group. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 3-methyl-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid or boronic ester.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Scientific Research Applications
Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. The resulting intermediate undergoes reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronate esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of an ethyl 3-methylbenzoate group.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar but with a methyl ester group.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a benzoate group.
The uniqueness of this compound lies in its specific functional groups, which make it particularly useful in certain synthetic applications and research areas.
Biological Activity
Ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity based on recent research findings, including mechanisms of action, therapeutic applications, and safety profiles.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 1009307-13-4
Molecular Formula: C₁₁H₁₉BO₄
Molecular Weight: 226.08 g/mol
The compound features a dioxaborolane moiety that enhances its reactivity and potential for biological interactions. The presence of the ethyl ester group contributes to its solubility and bioavailability.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition: The dioxaborolane structure is known to interact with enzymes through boron coordination. This can inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis.
- Receptor Modulation: The compound may act on specific receptors within the body, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity: Preliminary studies suggest that this compound could possess antioxidant properties, helping to mitigate oxidative stress in cells.
Therapeutic Applications
This compound has shown promise in several therapeutic areas:
- Cancer Therapy: Due to its ability to inhibit specific kinases and enzymes involved in tumor growth and metastasis.
- Neurological Disorders: Potential applications in modulating neurotransmitter systems for conditions like depression or anxiety.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of boron-containing compounds similar to this compound. The results indicated a significant reduction in tumor cell viability through the induction of apoptosis and cell cycle arrest.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Ethyl 3-methyl... | 12.5 | Apoptosis induction |
Control (DMSO) | >50 | N/A |
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of dioxaborolane derivatives. The findings suggested that these compounds could reduce neuroinflammation and promote neuronal survival under oxidative stress conditions.
Treatment Group | Neuronal Survival (%) | Inflammatory Markers |
---|---|---|
Ethyl 3-methyl... | 85 | Reduced IL-6 levels |
Control | 60 | Elevated IL-6 levels |
Safety Profile
Safety assessments indicate that this compound exhibits moderate toxicity:
- Skin Irritation: Classified as a skin irritant; appropriate handling precautions are necessary.
- Eye Irritation: Causes serious eye irritation; protective eyewear is recommended during handling.
Properties
IUPAC Name |
ethyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-7-19-14(18)12-8-9-13(11(2)10-12)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGSLFZDMXHZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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